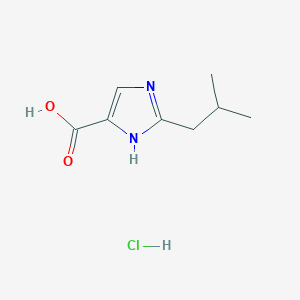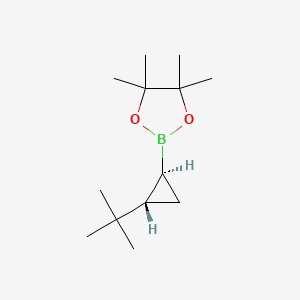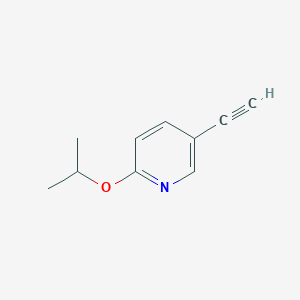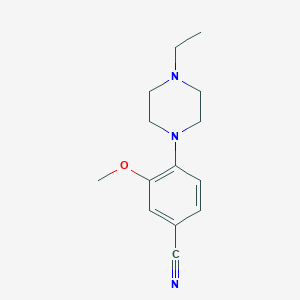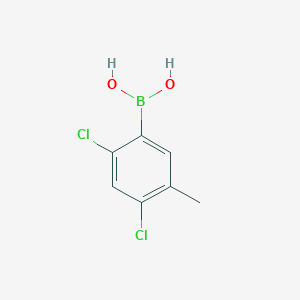
2,4-Dichloro-5-methylphenylboronic acid
Übersicht
Beschreibung
2,4-Dichloro-5-methylphenylboronic acid is an organoboron compound . It is often used as a reagent in organic synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-methylphenylboronic acid is represented by the InChI code1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 . This compound has a molecular weight of 204.85 . Chemical Reactions Analysis
2,4-Dichloro-5-methylphenylboronic acid is often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen
- Application: Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is often used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
- Method: The boronic acid is combined with a halide or pseudohalide compound in the presence of a palladium catalyst and a base .
- Results: The reaction forms a new carbon-carbon bond, connecting the two original compounds .
- Application: Boronic acids are used as intermediates in the synthesis of more complex organic compounds .
- Method: The specific methods and procedures would depend on the target compound being synthesized .
- Results: The boronic acid can be transformed into a variety of other functional groups, enabling the synthesis of a wide range of organic compounds .
- Application: Boronic acids can be used in the creation of boron-containing materials, such as boronate esters and polymers .
- Method: The boronic acid can react with diols to form boronate esters, which can then be polymerized to form boron-containing polymers .
- Results: The resulting materials can have unique properties, such as responsiveness to changes in pH or the ability to bind certain types of molecules .
Suzuki–Miyaura Coupling
Organic Synthesis
Materials Science
- Application: Boronic acids are used in Chan-Lam coupling, a method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds . This reaction is often used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
- Method: The boronic acid is combined with an amine, alcohol, or thiol in the presence of a copper catalyst .
- Results: The reaction forms a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, connecting the two original compounds .
- Application: Boronic acids can be used to create chemical sensors, as they can bind to certain types of molecules, such as diols . This property can be used to detect the presence of these molecules in a sample .
- Method: The boronic acid is incorporated into a sensor device, which can then detect changes in the concentration of the target molecule .
- Results: The sensor can provide quantitative data on the concentration of the target molecule in the sample .
- Application: Boronic acids can be used in the creation of drug delivery systems. For example, they can be used to create prodrugs, which are inactive compounds that can be converted into an active drug in the body .
- Method: The boronic acid is incorporated into the prodrug, which can then be activated by a specific trigger in the body, such as a change in pH .
- Results: The prodrug can deliver the active drug more effectively, potentially improving the efficacy of the treatment .
Chan-Lam Coupling
Chemical Sensors
Drug Delivery
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,4-dichloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVMGKREXGTWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



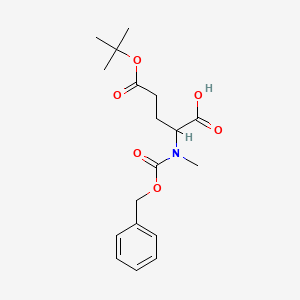
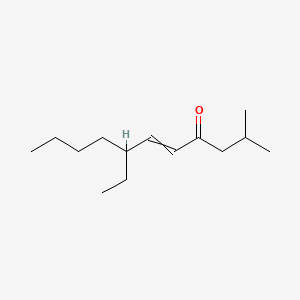
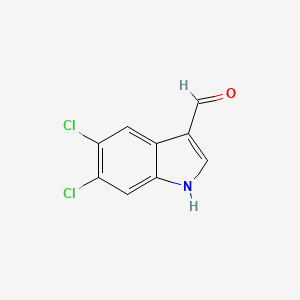
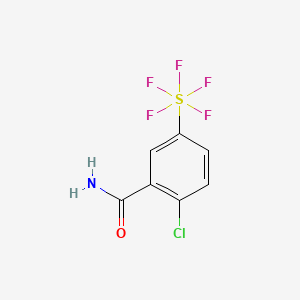
![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)
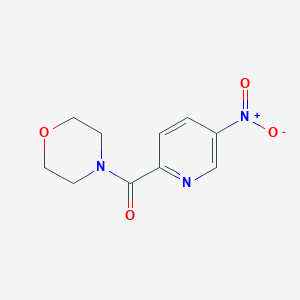
![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)
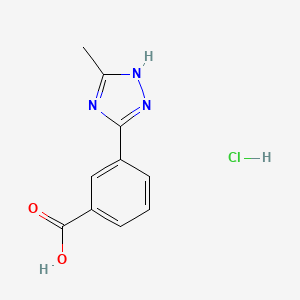
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)
![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)
